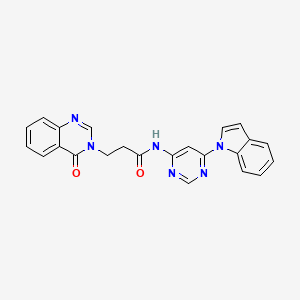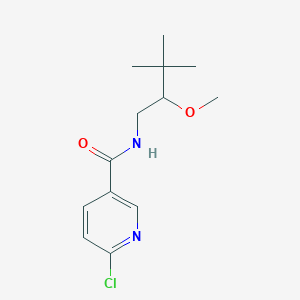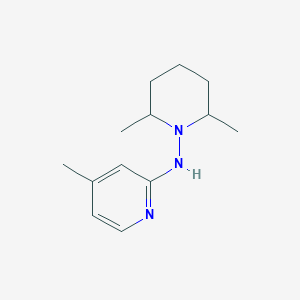![molecular formula C15H18N4O B2842158 N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide CAS No. 2305395-67-7](/img/structure/B2842158.png)
N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to protect against oxidative stress and apoptosis in neuronal cells, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. This compound is a stable compound that can be easily synthesized through various methods. This compound is also soluble in various solvents, making it suitable for various experimental conditions. However, this compound has some limitations, including its potential toxicity and limited availability. This compound has been shown to have some toxic effects, and its availability is limited due to its complex synthesis method.
Direcciones Futuras
There are several future directions for research on N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further studies are needed to determine the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. The mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways in cells. In addition, studies are needed to determine the toxicity profile of this compound and its potential side effects in vivo.
Métodos De Síntesis
N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide can be synthesized through various methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 5-propyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. Other methods include the reaction of 4-methyl-2-pyridinecarboxaldehyde with 5-propyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate.
Aplicaciones Científicas De Investigación
N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential as a drug target for various diseases, including diabetes, obesity, and inflammation.
Propiedades
IUPAC Name |
N-[1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-6-13-12(18-15(20)5-2)10-17-19(13)14-9-11(3)7-8-16-14/h5,7-10H,2,4,6H2,1,3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXUYLPUFXHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=CC(=C2)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)


![8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2842081.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)


![N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2842089.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2842094.png)

